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This guide provides an in-depth comparison of ODM-203's performance against other notable
kinase inhibitors, supported by experimental data. We will delve into its dual inhibitory
mechanism targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular
Endothelial Growth Factor Receptors (VEGFRS), critical pathways in tumor progression and

angiogenesis.

Dual Inhibition of FGFR and VEGFR Signaling

ODM-203 is a small molecule inhibitor designed to potently and selectively target both the
FGFR and VEGFR families of receptor tyrosine kinases.[1] This dual inhibition is significant as
both pathways are crucial for tumor growth, and targeting them simultaneously may offer a
more comprehensive anti-cancer strategy.[2] Alterations in FGFR genes and upregulation of
VEGFR are common in various cancers, often correlating with poor prognosis.[1] Furthermore,
FGFR signaling activation has been identified as a potential resistance mechanism to VEGFR
inhibition, providing a strong rationale for the dual targeting approach of ODM-203.[1]

Comparative Performance Data

ODM-203 has demonstrated equipotent inhibitory activity against both FGFR and VEGFR
families in preclinical studies.[3][4] The following table summarizes the half-maximal inhibitory
concentration (IC50) values of ODM-203 in comparison to other relevant inhibitors.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1578477?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://www.researchgate.net/figure/ODM-203-suppresses-in-vivo-tumor-growth-and-FGFR-signaling-in-FGFR-dependent-tumor_fig3_328183875
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. ODM-203 IC50 Lucitanib IC50 AZD-4547 IC50 Dovitinib IC50
Kinase Target

(nmoliL) (nmoliL) (nmoliL) (nmoliL)
>5x less potent Data Not Data Not
FGFR1 ~6-35 ) ]
than VEGFR2 Available Available
Data Not Data Not Data Not
FGFR2 ~6-35 ) ) )
Available Available Available
Data Not Data Not Data Not
FGFR3 ~6-35 ) ) ]
Available Available Available
Data Not Data Not Data Not
FGFR4 ~6-35
Available Available Available
Data Not Data Not Data Not
VEGFR1 ~6-35 ) ) )
Available Available Available
Data Not Data Not Data Not
VEGFR2 ~6-35 ] ) ]
Available Available Available
Data Not Data Not Data Not
VEGFR3 ~6-35 ) ) ]
Available Available Available
Cell Proliferation o
Similar to ODM- Data Not Data Not
(H1581 - FGFR1 104 ) ]
203 Available Available
dependent)
Cell Proliferation o
Similar to ODM- Data Not Data Not
(SNU16 - FGFR2  ~50-150 ) )
203 Available Available
dependent)
Cell Proliferation o
Similar to ODM- Data Not Data Not
(RT4 - FGFR3 192 ) ]
203 Available Available
dependent)
VEGFR-induced
] Data Not Data Not
Tube Formation 33 1 ) ]
Available Available

(HUVEC)

Data compiled from multiple sources.[1][3][5]
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In biochemical assays, ODM-203 shows low nanomolar IC50 values against FGFR1-4 and
VEGFR1-3, indicating strong, balanced inhibition.[3] In cellular assays, it effectively inhibits the
proliferation of FGFR-dependent cancer cell lines and VEGFR-driven endothelial tube
formation at similar concentrations.[1][5] Notably, while Lucitanib is potent against VEGFR, it is
significantly less active against FGFR, highlighting the unique, equipotent profile of ODM-203.
[3][5] Furthermore, a broad kinase selectivity screen revealed that ODM-203 is highly selective,
suppressing only 9 out of 317 other kinases by more than 70% at a 1 umol/L concentration,
compared to 39 and 74 for AZD-4547 and dovitinib, respectively.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are the protocols for key assays used to validate the dual inhibitory effect of
ODM-203.

Radiometric Kinase Assays

These assays were employed to determine the in vitro potency of ODM-203 against
recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against
specific kinase targets.

Methodology:
e Recombinant human FGFR and VEGFR kinase domains were utilized.

e The kinase reactions were performed in a buffer containing ATP and a specific substrate
peptide.

 ODM-203 was added in a range of concentrations to determine its inhibitory effect.

e The incorporation of radiolabeled phosphate from [y-33P]ATP into the substrate was
measured to quantify kinase activity.

e IC50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Cell Proliferation Assays

The effect of ODM-203 on the growth of FGFR-dependent cancer cell lines was assessed to
confirm its cellular activity.

Objective: To evaluate the anti-proliferative activity of ODM-203 in cancer cells with known
FGFR genomic alterations.

Cell Lines:

e H1581: Lung cancer cell line with FGFR1 amplification.[5]

e SNU16: Stomach cancer cell line with FGFR2 amplification.[3]

o RT4: Bladder cancer cell line with an activating FGFR3 mutation.[5]

Methodology:

e Cells were seeded in 96-well plates and allowed to adhere overnight.

e The following day, cells were treated with a serial dilution of ODM-203 or a vehicle control.

o After a 72-hour incubation period, cell viability was assessed using a standard method such
as the CellTiter-Glo® Luminescent Cell Viability Assay.

e |C50 values were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay

This assay was used to investigate the anti-angiogenic potential of ODM-203 by assessing its
effect on the formation of capillary-like structures by human umbilical vein endothelial cells
(HUVECS).

Objective: To determine the ability of ODM-203 to inhibit VEGFR-mediated angiogenesis in
vitro.

Methodology:

o HUVECs were seeded on a layer of Matrigel in a 96-well plate.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e The cells were treated with various concentrations of ODM-203 in the presence of Vascular
Endothelial Growth Factor (VEGF).

 After an incubation period of 16-24 hours, the formation of tube-like structures was visualized
and quantified by microscopy.

e The IC50 value was calculated as the concentration of ODM-203 that caused a 50%
reduction in tube formation.

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental design, the following diagrams
illustrate the targeted signaling pathways and a typical experimental workflow.
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Caption: Dual inhibition of FGFR and VEGFR pathways by ODM-203.
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Caption: Preclinical validation workflow for ODM-203.

Clinical Perspective

Preliminary results from a first-in-human, dose-escalation study (NCT02264418) in patients
with advanced solid tumors have shown that ODM-203 has a manageable safety profile and
demonstrates promising anti-tumor activity.[6][7] Partial responses have been observed in
patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] These early
clinical findings support the preclinical data and the therapeutic potential of dual FGFR and
VEGFR inhibition.
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In summary, ODM-203 is a potent and selective dual inhibitor of the FGFR and VEGFR kinase
families. Its equipotent activity against both pathways, confirmed through a variety of in vitro
and in vivo models, distinguishes it from other kinase inhibitors. The preclinical data, coupled
with encouraging early clinical results, positions ODM-203 as a promising therapeutic agent for
cancers dependent on these signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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